molecular formula C35H26F6NOP B6291557 (S)-N-(1-([1,1'-Biphenyl]-2-yl)-2-(diphenylphosphanyl)ethyl)-3,5-bis(trifluoromethyl)benzamide CAS No. 2089424-10-0

(S)-N-(1-([1,1'-Biphenyl]-2-yl)-2-(diphenylphosphanyl)ethyl)-3,5-bis(trifluoromethyl)benzamide

Cat. No.: B6291557
CAS No.: 2089424-10-0
M. Wt: 621.5 g/mol
InChI Key: WVVZDTNGVRESKN-JGCGQSQUSA-N
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Description

(S)-N-(1-([1,1’-Biphenyl]-2-yl)-2-(diphenylphosphanyl)ethyl)-3,5-bis(trifluoromethyl)benzamide is a complex organic compound characterized by the presence of multiple functional groups, including biphenyl, diphenylphosphanyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(1-([1,1’-Biphenyl]-2-yl)-2-(diphenylphosphanyl)ethyl)-3,5-bis(trifluoromethyl)benzamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the biphenyl moiety: This can be achieved through a Suzuki coupling reaction between a halogenated biphenyl derivative and a boronic acid.

    Introduction of the diphenylphosphanyl group: This step often involves the use of a phosphine reagent under conditions that promote the formation of the phosphanyl group.

    Attachment of the trifluoromethyl groups: Trifluoromethylation can be carried out using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under radical or nucleophilic conditions.

    Formation of the amide bond: The final step involves the coupling of the intermediate with a suitable amine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

(S)-N-(1-([1,1’-Biphenyl]-2-yl)-2-(diphenylphosphanyl)ethyl)-3,5-bis(trifluoromethyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.

    Reduction: The amide bond can be reduced to form amines.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Amines.

    Substitution: Substituted derivatives with nucleophiles replacing the trifluoromethyl groups.

Scientific Research Applications

(S)-N-(1-([1,1’-Biphenyl]-2-yl)-2-(diphenylphosphanyl)ethyl)-3,5-bis(trifluoromethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (S)-N-(1-([1,1’-Biphenyl]-2-yl)-2-(diphenylphosphanyl)ethyl)-3,5-bis(trifluoromethyl)benzamide involves its interaction with molecular targets through its functional groups. The biphenyl and diphenylphosphanyl groups can engage in π-π stacking and coordination with metal ions, respectively. The trifluoromethyl groups can enhance the compound’s lipophilicity and influence its interaction with biological membranes or proteins.

Comparison with Similar Compounds

Similar Compounds

    (S)-N-(1-([1,1’-Biphenyl]-2-yl)-2-(diphenylphosphanyl)ethyl)-3,5-dimethylbenzamide: Similar structure but with dimethyl groups instead of trifluoromethyl groups.

    (S)-N-(1-([1,1’-Biphenyl]-2-yl)-2-(diphenylphosphanyl)ethyl)-3,5-dichlorobenzamide: Contains dichloro groups instead of trifluoromethyl groups.

Uniqueness

The presence of trifluoromethyl groups in (S)-N-(1-([1,1’-Biphenyl]-2-yl)-2-(diphenylphosphanyl)ethyl)-3,5-bis(trifluoromethyl)benzamide imparts unique electronic properties, making it more suitable for applications requiring high electron density and stability. This sets it apart from similar compounds with different substituents.

Properties

IUPAC Name

N-[(1S)-2-diphenylphosphanyl-1-(2-phenylphenyl)ethyl]-3,5-bis(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H26F6NOP/c36-34(37,38)26-20-25(21-27(22-26)35(39,40)41)33(43)42-32(31-19-11-10-18-30(31)24-12-4-1-5-13-24)23-44(28-14-6-2-7-15-28)29-16-8-3-9-17-29/h1-22,32H,23H2,(H,42,43)/t32-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVVZDTNGVRESKN-JGCGQSQUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C(CP(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=CC=C2[C@@H](CP(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H26F6NOP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

621.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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